Product packaging for 2,6-Dichloro-pyridazine(Cat. No.:)

2,6-Dichloro-pyridazine

Cat. No.: B8615190
M. Wt: 150.99 g/mol
InChI Key: YQIHGXFRQMFQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-pyridazine is a valuable dichlorinated azine heterocycle serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The pyridazine core is characterized by its high dipole moment and robust hydrogen-bonding capacity, properties that can be leveraged to improve the solubility and optimize the affinity of lead compounds for their biological targets . As a substrate for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, the two chlorine atoms at the 2 and 6 positions offer defined vectors for further derivatization, enabling the rapid exploration of structure-activity relationships. Researchers utilize this compound as a foundational scaffold for constructing more complex molecules, including fused bicyclic systems like imidazo[1,2-b]pyridazines, which are present in several approved therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2N2 B8615190 2,6-Dichloro-pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4Cl2N2

Molecular Weight

150.99 g/mol

IUPAC Name

2,6-dichloro-1H-pyridazine

InChI

InChI=1S/C4H4Cl2N2/c5-4-2-1-3-8(6)7-4/h1-3,7H

InChI Key

YQIHGXFRQMFQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(NC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2,6 Dichloro Pyridazine

Established and Evolving Synthetic Routes

The traditional and most widely utilized methods for synthesizing 2,6-dichloropyridazine involve the chlorination of pyridazinone precursors, cyclization reactions to form the core pyridazine (B1198779) structure, and to a lesser extent, halogen exchange reactions.

Chlorination Techniques for Pyridazinone Precursors

The most common and industrially significant route to 2,6-dichloropyridazine involves the direct chlorination of a pyridazinone precursor, namely 3,6-dihydroxypyridazine, which exists in tautomeric equilibrium with maleic hydrazide. This transformation is typically accomplished using strong chlorinating agents.

Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this conversion. The reaction involves heating 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride, often in the presence of a solvent such as chloroform (B151607) or dimethylformamide (DMF). google.combyu.edu The use of phosphorus pentachloride (PCl₅) is another established method, which can also effectively replace the hydroxyl groups with chlorine atoms. google.com These reactions, while effective, often require high temperatures and can generate significant amounts of phosphorus-containing byproducts.

A notable variation in chlorination technique involves the use of N-chlorosuccinimide (NCS). This method is presented as a more environmentally friendly alternative to traditional phosphorus-based reagents. The reaction is typically carried out in an alcohol solvent in the presence of hydrochloric acid. google.com This approach avoids the use of harsh phosphorus reagents and proceeds under milder conditions.

Table 1: Comparison of Chlorination Agents for 3,6-Dihydroxypyridazine

Chlorinating AgentSolventTemperature (°C)Yield (%)Reference
Phosphorus Oxychloride (POCl₃)Chloroform5072.35 byu.edu
Phosphorus Oxychloride (POCl₃)DMF5068.41 google.com
Phosphorus Pentachloride (PCl₅)Neat125High google.com
N-Chlorosuccinimide (NCS)Ethanol40-6082 google.com

Cyclization Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring is the foundational step in the synthesis of 2,6-dichloropyridazine. The most prevalent method for creating the necessary pyridazinone precursor is the cyclization reaction between maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303). google.com This reaction proceeds by heating the reactants, often in the presence of an acid, to yield 3,6-dihydroxypyridazine (maleic hydrazide). This precursor is then subjected to the chlorination techniques described previously.

While other cyclization methods exist for the synthesis of various pyridazine derivatives, the condensation of maleic anhydride with hydrazine remains the most direct and economically viable route for the industrial production of the key precursor to 2,6-dichloropyridazine.

Halogen Exchange Reactions for 2,6-Dichloro-pyridazine Generation

Halogen exchange reactions, such as the Finkelstein reaction, are a common strategy in organic synthesis to replace one halogen with another. In principle, a di-iodinated or di-brominated pyridazine could be converted to 2,6-dichloropyridazine using a chloride source. However, this approach is not a commonly reported or economically favored method for the synthesis of 2,6-dichloropyridazine. The readily available and inexpensive starting materials for the cyclization and subsequent chlorination routes make halogen exchange a less practical alternative for large-scale production. General principles of metal-halogen exchange are well-established in organometallic chemistry for creating reactive intermediates, but these are not typically employed for the direct synthesis of 2,6-dichloropyridazine itself. wikipedia.org

Modern Advancements in this compound Synthesis

Recent developments in the synthesis of 2,6-dichloropyridazine have focused on improving efficiency, safety, and sustainability. These advancements include the use of catalytic systems and the application of green chemistry principles.

Catalytic Approaches in Chlorination

While the direct chlorination of pyridazinones often requires stoichiometric or excess amounts of strong reagents, catalytic methods are being explored to enhance reaction efficiency. One patented method describes the use of a catalytic amount of a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride, in the chlorination of a pyridazinone precursor with triphosgene. This catalytic approach can facilitate the reaction and potentially reduce the amount of chlorinating agent required.

Furthermore, palladium-catalyzed C-H chlorination has emerged as a powerful tool in organic synthesis. nih.gov However, the direct application of this methodology to the de novo synthesis of 2,6-dichloropyridazine from an unfunctionalized pyridazine core has not been widely reported and would likely face challenges with regioselectivity.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates like 2,6-dichloropyridazine. A key area of improvement is the replacement of hazardous reagents with safer alternatives. As mentioned earlier, the use of N-chlorosuccinimide (NCS) for chlorination is a significant step in this direction, as it avoids the use of corrosive and polluting phosphorus-based reagents. google.com The process with NCS is described as having simpler work-up procedures and being more environmentally friendly. google.com

Another aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for the chlorination of other heterocyclic compounds suggests potential for similar applications in the synthesis of 2,6-dichloropyridazine. For instance, conducting the chlorination of 3,6-dihydroxypyridazine with phosphorus oxychloride without a solvent is a known procedure, which aligns with the green chemistry goal of minimizing solvent waste.

The development of synthetic routes that are more atom-economical and generate less waste is an ongoing goal. The established cyclization-chlorination pathway is relatively efficient, but further improvements could focus on recycling reagents and minimizing the formation of byproducts.

Precursor Chemistry and Starting Material Optimization for this compound

The synthesis of 2,6-dichloropyridazine is highly dependent on the strategic selection and optimization of its precursors. A prevalent and economically viable method involves a two-step process commencing with the formation of a pyridazine-3,6-diol intermediate, which is subsequently chlorinated. The optimization of this pathway focuses on maximizing yields and purity while considering environmental and safety factors.

A common and efficient starting material for the synthesis of the pyridazine ring is maleic anhydride. google.comgoogle.com This choice is dictated by its ready availability and high reactivity. The initial step involves the condensation of maleic anhydride with hydrazine hydrate. google.com This reaction, typically conducted under reflux conditions in the presence of an acid such as hydrochloric acid, leads to the formation of pyridazine-3,6-diol, also known as maleic hydrazide. google.comgoogle.com The optimization of this step often involves adjusting the molar ratios of the reactants and the reaction temperature to achieve high yields, with reported yields reaching up to 91%. google.com

The subsequent and critical step is the chlorination of the pyridazine-3,6-diol intermediate to yield 2,6-dichloropyridazine. The choice of chlorinating agent is a key aspect of optimizing this transformation, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most commonly employed reagents. google.comgoogle.comchemicalbook.com

When phosphorus pentachloride is used, the reaction is typically carried out by heating a mixture of pyridazine-3,6-diol and PCl₅ at elevated temperatures, for instance, 125 °C for several hours. google.com This method has demonstrated high yields, with some procedures reporting up to 82% after purification by recrystallization. google.com

Alternatively, phosphorus oxychloride can be utilized as the chlorinating agent. google.comchemicalbook.com This reaction can be performed in the presence of a solvent such as chloroform or dimethylformamide (DMF). google.com The reaction conditions, including temperature and the molar ratio of the reactants, are crucial for optimizing the yield and purity of the final product. For example, reacting pyridazine-3,6-diol with phosphorus oxychloride in chloroform at 50 °C for 4 hours has been reported to yield 87.10% of 2,6-dichloropyridazine. google.com The use of a solvent can offer better control over the reaction temperature and facilitate easier work-up procedures.

Recent advancements in synthetic methodologies have also explored alternative chlorinating agents to mitigate the environmental impact associated with phosphorus-based reagents, which can generate corrosive byproducts like hydrogen chloride. google.com One such alternative is the use of N-chlorosuccinimide (NCS) in the presence of an acid and an alcohol solvent. google.com This approach presents a potentially greener alternative, although optimization of reaction parameters such as the molar ratio of pyridazine-3,6-diol to NCS is critical for achieving high yields. google.com

Synthetic Data for this compound:

PrecursorChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridazine-3,6-diolPhosphorus PentachlorideNone125482 google.com
Pyridazine-3,6-diolPhosphorus OxychlorideChloroform50487.10 google.com
Pyridazine-3,6-diolPhosphorus OxychlorideDMF50468.41 google.com
Pyridazine-3,6-diolN-ChlorosuccinimideEthanolNot SpecifiedNot SpecifiedNot Specified google.com

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,6-dichloropyridazine. The reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a temporary, negatively charged Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The positions of the chlorine atoms, ortho to the ring nitrogen atoms, are highly activated towards this type of reaction.

In monosubstitution reactions on 2,6-dichloropyridazine, the regioselectivity of the nucleophilic attack is a critical consideration. The two chlorine atoms are electronically non-equivalent due to their positions relative to the two nitrogen atoms in the pyridazine ring. While both positions are activated, subtle electronic differences and steric factors can influence which chlorine is preferentially replaced.

Research has shown that for many nucleophiles, there is a degree of selectivity, although mixtures of isomers can be formed. The outcome can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in related dichlorinated nitrogen heterocycles like 2,4-dichloropyrimidines, the position of substitution is highly sensitive to substituents on the ring. wuxiapptec.com While direct regioselectivity studies on 2,6-dichloropyridazine are less common, principles from similar systems suggest that factors like hydrogen bonding between the nucleophile and a ring nitrogen can direct the attack to the adjacent chloro-substituted carbon. semanticscholar.org

Following an initial monosubstitution, the remaining chlorine atom on the pyridazine ring can undergo a second SNAr reaction. This allows for the synthesis of symmetrically or asymmetrically 3,6-disubstituted pyridazines. nih.gov The reactivity of the monosubstituted intermediate is influenced by the electronic nature of the newly introduced group. An electron-donating group may deactivate the ring towards further substitution, requiring more forcing conditions for the second reaction, whereas an electron-withdrawing group may facilitate it.

By carefully selecting the nucleophiles and controlling the reaction conditions (e.g., stoichiometry, temperature), it is possible to achieve selective disubstitution. For example, reacting 2,6-dichloropyridazine with one equivalent of a first nucleophile, followed by the introduction of a second, different nucleophile, can lead to the formation of unsymmetrical products. This sequential approach is a powerful strategy for building molecular complexity. For example, 3,6-diazidopyridazine can be prepared by treating 3,6-dichloropyridazine (B152260) with sodium azide (B81097). beilstein-journals.org

2,6-Dichloropyridazine reacts with a broad spectrum of nucleophiles, leading to the formation of various C-N, C-O, C-S, and C-C bonds.

Nitrogen Nucleophiles: Amines, hydrazines, and azides readily displace the chlorine atoms to form aminopyridazines, hydrazinopyridazines, and azidopyridazines, respectively. jofamericanscience.orgwur.nl These reactions are fundamental in the synthesis of biologically active compounds. For example, reaction with ammonium (B1175870) hydroxide (B78521) can yield aminopyridazine derivatives. jofamericanscience.org

Oxygen Nucleophiles: Alkoxides and phenoxides (O-nucleophiles) react to form alkoxy- and aryloxypyridazines. semanticscholar.orgignited.in The reaction of 3,6-dichloropyridazine with 3-aminophenol, an aromatic nucleophile, results in the formation of 3-chloro-6-(3-hydroxyamino)pyridazine. ignited.in The polarity of the solvent can significantly influence the regioselectivity of these reactions; less polar solvents may favor substitution at the 3-position by promoting hydrogen bonding between the alcohol nucleophile and the ring nitrogen. semanticscholar.org

Sulfur Nucleophiles: Thiols and thiophenols (S-nucleophiles) are potent nucleophiles and react efficiently to produce alkylthio- and arylthiopyridazines. jofamericanscience.orglibretexts.org The high nucleophilicity of sulfur compounds ensures that these reactions often proceed under mild conditions. libretexts.orgnih.gov

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can also be used, although these reactions are less common in SNAr pathways with 2,6-dichloropyridazine compared to cross-coupling methods. Reactions with phosphonyl carbanions have been reported in the synthesis of fused heterocyclic systems. beilstein-journals.org

Nucleophile TypeExample NucleophileProduct Type
NitrogenAmmonia, AminesAminopyridazines
NitrogenHydrazinesHydrazinopyridazines
NitrogenSodium AzideAzidopyridazines
OxygenAlkoxides, PhenoxidesAlkoxy/Aryloxypyridazines
SulfurThiols, ThiophenolsAlkylthio/Arylthiopyridazines
CarbonPhosphonyl CarbanionsC-Substituted Pyridazines

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of haloheterocycles like 2,6-dichloropyridazine. These methods offer a powerful alternative to SNAr for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance.

Palladium catalysts are widely used to couple 2,6-dichloropyridazine with various partners. The general mechanism for many of these reactions involves an oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most versatile methods for creating C-C bonds. rsc.orgrsc.org By controlling the stoichiometry and reaction conditions, it is possible to achieve either mono- or diarylation of the pyridazine core. The choice of ligand on the palladium catalyst is crucial for achieving high reactivity, especially with less reactive aryl chlorides. rsc.orgnsf.gov

Sonogashira Coupling: This reaction forms a C-C bond between 2,6-dichloropyridazine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a key method for synthesizing alkynylpyridazines. The reactivity order of halides typically follows I > Br > Cl, making the coupling of dichloropyridazines more challenging than their bromo or iodo counterparts and often requiring specialized catalyst systems. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples the dichloropyridazine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.govmdpi.com It provides a direct method for the vinylation of the pyridazine ring. youtube.com

Negishi and Stille Couplings: While less commonly reported for 2,6-dichloropyridazine specifically, Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are powerful related methods for C-C bond formation with haloheterocycles and are applicable in principle. libretexts.org

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraBoronic acid/esterC(sp²)-C(sp²)Pd(0) complex + Base
SonogashiraTerminal alkyneC(sp²)-C(sp)Pd(0) complex + Cu(I) salt + Base
HeckAlkeneC(sp²)-C(sp²)Pd(0) complex + Base
NegishiOrganozincC(sp²)-C(sp²/sp³)Pd(0) or Ni(0) complex
StilleOrganotinC(sp²)-C(sp²/sp³)Pd(0) complex

Copper-catalyzed reactions, such as the Ullmann condensation and the Chan-Lam coupling, are valuable for forming C-N, C-O, and C-S bonds. These reactions can be more cost-effective than their palladium-catalyzed counterparts and sometimes offer complementary reactivity. researchgate.netorganic-chemistry.org Copper catalysis is particularly effective for coupling with amides (Goldberg amidation) and amines, providing a direct route to N-substituted pyridazines. nih.gov The combination of copper and iron catalysts has also been explored to enhance catalytic efficiency in various coupling reactions. researchgate.net

Emerging Transition Metal-Catalyzed Transformations

The functionalization of the 2,6-dichloropyridazine scaffold has been significantly advanced through the application of transition metal catalysis. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of 2,6-dichloropyridazine. The Suzuki-Miyaura coupling, which pairs the dichloropyridazine with boronic acids, allows for the introduction of aryl and heteroaryl substituents. For instance, the reaction of 2,6-dichloropyridazine with phenylboronic acid can be catalyzed by Pd(PPh₃)₄ to yield phenyl-substituted pyridazines. The selectivity of these reactions, affording either mono- or di-substituted products, can often be controlled by the stoichiometry of the reagents and the reaction conditions. nih.gov

The Buchwald-Hartwig amination provides a direct route to amino-substituted pyridazines by coupling 2,6-dichloropyridazine with various amines. This reaction is crucial for the synthesis of compounds with potential biological activity. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance in these transformations. semanticscholar.orgresearchgate.net

Sonogashira coupling, which involves the reaction of 2,6-dichloropyridazine with terminal alkynes, is a valuable method for introducing alkynyl moieties onto the pyridazine ring. These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt. acs.org Similarly, the Negishi coupling utilizes organozinc reagents in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. researchgate.netacs.org The Stille coupling, employing organotin reagents, offers another avenue for C-C bond formation. sigmaaldrich.comnih.gov

Beyond palladium, other transition metals are emerging as effective catalysts. Iridium-catalyzed C-H borylation allows for the direct functionalization of the pyridazine ring, introducing a boronate ester group that can be further elaborated through subsequent cross-coupling reactions. researchgate.netresearchgate.netmdpi.com Nickel-catalyzed cross-coupling reactions have also been developed, offering a more earth-abundant alternative to palladium for certain transformations. chemistrysteps.comresearchgate.net While less common, copper and rhodium-catalyzed reactions also hold potential for the functionalization of the 2,6-dichloropyridazine scaffold. lookchem.comnih.gov

Table 1: Examples of Transition Metal-Catalyzed Transformations of Dihalopyridazine Derivatives

Coupling Reaction Catalyst/Ligand Coupling Partner Product Type Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄ Phenylboronic acid Aryl-substituted pyridazine nih.govuni-muenchen.de
Buchwald-Hartwig Pd₂(dba)₃ / BINAP Aniline (B41778) Amino-substituted pyridazine semanticscholar.orgresearchgate.net
Sonogashira PdCl₂(PPh₃)₂ / CuI Phenylacetylene Alkynyl-substituted pyridazine acs.orgmdpi.com
Negishi Pd(dppf)Cl₂ Phenylzinc chloride Aryl-substituted pyridazine researchgate.netacs.org
Stille Pd(PPh₃)₄ Tributyl(phenyl)tin Aryl-substituted pyridazine sigmaaldrich.comnih.gov
Iridium-catalyzed Borylation [Ir(cod)Cl]₂ / dtbpy B₂pin₂ Borylated pyridazine researchgate.netresearchgate.netmdpi.com
Nickel-catalyzed Coupling NiCl₂(dppp) Grignard Reagents Alkyl/Aryl-substituted pyridazine chemistrysteps.comresearchgate.net

Organometallic Reactions and Functionalization

The direct use of organometallic reagents, such as organolithium and Grignard reagents, provides another important avenue for the functionalization of 2,6-dichloropyridazine. These reactions typically proceed through nucleophilic attack on the electron-deficient pyridazine ring or via metal-halogen exchange.

Lithiation of dichloropyridines can be a complex process, often leading to a mixture of products depending on the specific lithium reagent and reaction conditions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate deprotonation at the C-4 or C-5 positions, creating a nucleophilic center that can react with various electrophiles. For instance, treatment of 3,6-dichloropyridazine with a suitable base followed by quenching with an electrophile can introduce a new substituent onto the pyridazine ring. researchgate.net However, the regioselectivity of these reactions can be challenging to control. researchgate.net

Grignard reagents (RMgX) can react with 2,6-dichloropyridazine, although these reactions often require a transition metal catalyst to proceed efficiently as a cross-coupling reaction. In the absence of a catalyst, the reactivity of Grignard reagents towards dihalopyridazines can be limited or lead to complex product mixtures. The formation of a pyridyl Grignard reagent from 2,6-dichloropyridazine itself is also a potential, though less commonly reported, pathway for functionalization. This would involve a metal-halogen exchange, which could then be followed by reaction with an electrophile. semanticscholar.org

A notable example of functionalization involves the metalation of 3,6-dichloropyridazine followed by an iron-mediated electrophilic amination, demonstrating a pathway to introduce nitrogen-containing functional groups. researchgate.net

Table 2: Examples of Organometallic Reactions with Dichloropyridazine Derivatives

Organometallic Reagent Reaction Type Electrophile/Substrate Product Type Reference(s)
Lithium Diisopropylamide (LDA) Lithiation Generic Electrophile (E+) Substituted dichloropyridazine researchgate.netresearchgate.net
Organozinc Halide Metalation/Amination Organic Azides (FeCl₃ mediated) Amino-substituted dichloropyridazine researchgate.net
Alkyl/Aryl Magnesium Halide Grignard Reaction (often catalyzed) 2,6-Dichloropyridazine Alkyl/Aryl-substituted pyridazine youtube.com

Reduction and Hydrogenation of the Pyridazine Core and its Derivatives

The reduction and hydrogenation of the 2,6-dichloropyridazine scaffold can proceed via two main pathways: reduction of the aromatic pyridazine core or reductive cleavage of the carbon-chlorine bonds (dehalogenation).

Catalytic hydrogenation of the pyridazine ring to form piperidine (B6355638) derivatives is a common transformation for pyridines in general. This reaction typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), and is often carried out under elevated hydrogen pressure and temperature. researchgate.net The hydrogenation of 2,6-dichloropyridazine under these conditions can be complex, as dehalogenation can occur concurrently with the reduction of the aromatic ring. The selectivity of the reaction—either ring saturation with retention of the chlorine atoms, or dehalogenation, or both—is highly dependent on the choice of catalyst, solvent, and reaction conditions. youtube.com

Dehalogenation of 2,6-dichloropyridazine to yield pyridazine or monochloropyridazines can be achieved through various reductive methods. Catalytic transfer hydrogenation, using a hydrogen donor such as formic acid or ammonium formate (B1220265) in the presence of a palladium catalyst, is an effective method for the removal of halogen substituents from aromatic rings. chemistrysteps.comresearchgate.net

Chemical reducing agents can also be employed for the reduction of the pyridazine system. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups. mdpi.commdpi.com Its reaction with 2,6-dichloropyridazine could potentially lead to the reduction of the pyridazine ring, although the reactivity towards the chloro-substituents would also need to be considered. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is less likely to reduce the aromatic ring under standard conditions, but it can be used for the reduction of other functional groups that might be present on a derivatized pyridazine scaffold. jofamericanscience.org

Table 3: Reduction and Hydrogenation of Dichloropyridazine Derivatives

Reaction Type Reagent/Catalyst Substrate Product Type Reference(s)
Catalytic Hydrogenation PtO₂ / H₂ Substituted Pyridines Piperidine Derivatives researchgate.net
Dehalogenation Pd/C / H₂ (or transfer hydrogenation) Halogenated Aromatics Dehalogenated Aromatics youtube.com
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄) Dichloropyridazine Potentially reduced ring and/or dehalogenated products mdpi.commdpi.com
Chemical Reduction Sodium Borohydride (NaBH₄) Dichloropyridazine Selective reduction of other functional groups may be possible jofamericanscience.org

Functional Group Interconversions at the Dichloro-pyridazine Scaffold

The two chlorine atoms on the 2,6-dichloropyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for a wide range of functional group interconversions. The electron-deficient nature of the pyridazine ring facilitates these reactions.

One of the most common transformations is the displacement of the chlorine atoms by O-nucleophiles, such as alkoxides, to form alkoxy- or aryloxypyridazines. The reaction of 2,6-dichloropyridazine with sodium methoxide, for example, can yield 2-chloro-6-methoxypyridazine or 2,6-dimethoxypyridazine, depending on the reaction stoichiometry and conditions. The regioselectivity of mono-substitution in unsymmetrically substituted dichloropyridazines is influenced by the electronic and steric nature of the other substituents on the ring. researchgate.net

Similarly, S-nucleophiles, such as thiols and thiophenols, can displace the chlorine atoms to form alkylthio- or arylthio-pyridazines. These thioether-substituted pyridazines can serve as versatile intermediates for further functionalization, for example, through subsequent cross-coupling reactions at other positions on the ring. researchgate.net

N-nucleophiles, including ammonia, primary amines, and secondary amines, readily react with 2,6-dichloropyridazine to afford the corresponding amino-substituted pyridazines. These amination reactions are fundamental in the synthesis of many biologically active compounds. The reaction conditions can often be tuned to achieve either mono- or di-amination. researchgate.netmdpi.com

Hydrolysis of the chloro-substituents to hydroxyl groups can lead to the formation of pyridazinones. For example, treatment of 3,6-dichloropyridazine with aqueous acid can result in the formation of 6-chloropyridazin-3(2H)-one. acs.org Furthermore, the chlorine atoms can be displaced by other nucleophiles such as cyanide ions to introduce cyano groups, or by sodium azide to form azido-pyridazines, which can then be converted to tetrazolopyridazines.

Table 4: Examples of Functional Group Interconversions of 2,6-Dichloropyridazine

Nucleophile Reagent Example Product Functional Group Reference(s)
Alkoxide Sodium Methoxide Alkoxy researchgate.net
Thiol Sodium Thiophenoxide Thioether researchgate.net
Amine Ammonia, Alkylamines Amino researchgate.netmdpi.com
Water/Hydroxide Aqueous Acid/Base Hydroxyl (Pyridazinone) acs.org
Cyanide Sodium Cyanide Cyano -
Azide Sodium Azide Azido/Tetrazolo

Derivatization Strategies and Scaffold Modification Based on 2,6 Dichloro Pyridazine

Synthesis of Monosubstituted 2-Chloropyridazine Derivatives

Selective monosubstitution of 2,6-dichloropyridazine is a critical first step in the synthesis of asymmetrically functionalized derivatives. This selectivity is typically achieved by carefully controlling reaction conditions to exploit the inherent reactivity of the pyridazine (B1198779) core. The primary methods for achieving monosubstitution are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is the most common approach, where one equivalent of a nucleophile displaces a single chloride ion. nih.govnih.govrsc.org Due to the symmetrical nature of the starting material, the initial substitution can occur at either the C2 or C6 position, yielding a single monosubstituted product. A diverse range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed. nih.gov For instance, reacting 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate affords the monosubstituted ether derivative, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. researchgate.net Similarly, controlled reactions with amines, thiols, and alkoxides can yield the corresponding 2-amino-, 2-thio-, and 2-alkoxy-6-chloropyridazines. nih.gov The key to achieving high yields of the monosubstituted product is the careful control of stoichiometry and reaction temperature to prevent over-reaction to the disubstituted product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, provide a powerful alternative for creating carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. Site-selective mono-cross-coupling can be achieved, often under milder conditions than SNAr, by using appropriate ligands and catalyst systems that can differentiate between the monosubstituted product and the starting dichloro-scaffold. researchgate.net

Below is a table summarizing various monosubstitution reactions performed on 2,6-dichloropyridazine.

Nucleophile/ReagentReaction TypeProductReference(s)
4-HydroxybenzaldehydeSNAr4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde researchgate.net
p-ChlorobenzoylhydrazineSNArN'-(6-chloropyridazin-3-yl)-4-chlorobenzohydrazide nih.gov
Anthranilic acidSNAr2-((6-Chloropyridazin-3-yl)amino)benzoic acid nih.gov
Ammonium (B1175870) hydroxide (B78521)SNAr6-Chloropyridazin-3-amine nih.gov
Thiosemicarbazide (B42300)SNAr2-(6-Chloropyridazin-3-yl)hydrazine-1-carbothioamide nih.gov
Arylboronic acidSuzuki Coupling2-Aryl-6-chloropyridazine researchgate.net

Synthesis of Disubstituted Pyridazine Derivatives

The synthesis of disubstituted pyridazines from 2,6-dichloropyridazine can be approached in two primary ways: the one-pot synthesis of symmetrical derivatives or the stepwise synthesis of asymmetrical derivatives.

Symmetrical disubstituted pyridazines are synthesized by reacting 2,6-dichloropyridazine with an excess (two or more equivalents) of a single nucleophile or reagent under conditions that drive the reaction to completion. This approach is straightforward for a wide range of substituents. For example, exhaustive reaction with an amine or alkoxide will yield the corresponding 2,6-diamino- or 2,6-dialkoxypyridazine.

The synthesis of asymmetrical (differentially substituted) pyridazines is more complex but offers greater molecular diversity. This is typically achieved through a sequential, two-step process. First, a monosubstituted 2-chloro-6-substituted-pyridazine is synthesized as described in section 4.1. The remaining chlorine atom on this intermediate can then be replaced by a second, different nucleophile or cross-coupling partner. This sequential addition strategy allows for the precise installation of two distinct functional groups. For instance, an initial SNAr reaction with a phenoxide can be followed by a palladium-catalyzed Suzuki coupling with a boronic acid, yielding a 2-aryloxy-6-aryl-pyridazine. The differential reactivity of the C-Cl bond in the monosubstituted intermediate compared to the starting material can often be exploited to facilitate the second substitution.

A variety of non-fused 3,6-disubstituted pyridazine derivatives have been investigated for their biological activities. nih.gov The synthetic pathway often involves an initial substitution, followed by transformation of the first substituent, and then substitution of the second chlorine atom, or vice-versa. For example, a 3-chloro-6-phenylpyridazine (B182944) can be prepared and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the 3-hydrazinyl-6-phenylpyridazine, a key intermediate for further derivatization. nih.gov

The table below provides examples of synthetic routes to disubstituted pyridazines.

Starting MaterialReagent 1IntermediateReagent 2Final ProductReference(s)
2,6-DichloropyridazineHydrazine Hydrate (xs)2,6-Dihydrazinylpyridazine-2,6-Dihydrazinylpyridazine-
2,6-DichloropyridazineAniline (B41778) (1 eq)2-Anilino-6-chloropyridazineBenzylamine2-Anilino-6-(benzylamino)pyridazine-
2,6-DichloropyridazineSodium Methoxide (1 eq)2-Chloro-6-methoxypyridazinePhenylboronic Acid / Pd catalyst2-Methoxy-6-phenylpyridazine researchgate.net
6-Phenyl-3(2H)-pyridazinonePOCl33-Chloro-6-phenylpyridazineHydrazine Hydrate3-Hydrazinyl-6-phenylpyridazine nih.gov

Annulation and Ring Fusion Reactions with the 2,6-Dichloro-pyridazine Moiety

The 2,6-dichloropyridazine core is not only a substrate for simple substitutions but also a valuable building block for constructing more complex, fused heterocyclic systems. Annulation, or ring fusion, reactions typically involve an initial substitution at one or both chloro positions, followed by an intramolecular cyclization to form a new ring fused to the pyridazine moiety. nih.gov

A common strategy involves reacting 2,6-dichloropyridazine with a nucleophile that contains a second reactive site. For example, reaction with acid hydrazides can lead to the formation of triazolopyridazine derivatives. nih.gov In this case, the initial substitution of a chlorine atom by the hydrazide is followed by an intramolecular cyclization and dehydration, fusing a triazole ring across the N1-C6 bond of the pyridazine core. Similarly, reaction with thiosemicarbazide can lead to fused thiadiazolopyridazines. nih.gov

Another approach involves the use of bifunctional reagents that can react with both chloro-positions or with a chloro-position and an adjacent ring carbon. The synthesis of fused systems like pyridopyridazines can be achieved from appropriately substituted pyridazine precursors. researchgate.net While not always starting directly from 2,6-dichloropyridazine, the derivatization principles are the same, where chloro-groups are replaced to build up the necessary functionality for the final ring-closing step. For instance, a monosubstituted aminopyridazine derivative can undergo cyclization with a suitable partner to form a fused pyridine (B92270) ring.

These ring-fusion strategies significantly expand the structural diversity accessible from 2,6-dichloropyridazine, leading to the creation of rigid, polycyclic scaffolds that are of interest in various fields of chemical biology and materials science.

Construction of Polyfunctionalized Pyridazine Libraries

The predictable and versatile reactivity of 2,6-dichloropyridazine makes it an ideal scaffold for the construction of polyfunctionalized compound libraries for high-throughput screening. The ability to perform sequential and regioselective substitutions allows for the systematic introduction of multiple points of diversity into the pyridazine core.

A typical combinatorial approach might begin with the monosubstitution of 2,6-dichloropyridazine with a set of diverse nucleophiles (e.g., various alcohols or amines), creating a first-generation library of 2-substituted-6-chloropyridazines. Each member of this library can then be subjected to a second substitution reaction, such as a palladium-catalyzed cross-coupling with a diverse set of boronic acids. This two-step process can rapidly generate a large and structurally diverse library of asymmetrically disubstituted pyridazines.

Further functionalization is also possible. The pyridazine ring itself, being electron-deficient, can undergo reactions such as vicarious nucleophilic substitution (VNS) or metalation at the C4 or C5 positions, especially after the C2 and C6 positions have been functionalized. This allows for the introduction of additional substituents, leading to tri- or tetra-functionalized pyridazines. By employing a tandem sequence of reactions—such as SNAr, palladium cross-coupling, and C-H functionalization—chemists can efficiently build complex molecules with a high degree of substitution and diversity around the pyridazine core. This strategy is highly valuable in drug discovery for rapidly exploring structure-activity relationships (SAR).

Stereoselective Synthesis of Chiral Pyridazine Derivatives

The introduction of chirality into pyridazine-containing molecules is a significant goal, particularly in pharmaceutical research where stereochemistry often dictates biological activity. Stereoselective synthesis of chiral pyridazine derivatives can be achieved through several key strategies, often involving the functionalization of the pyridazine ring or its derivatives using asymmetric methods.

One advanced approach is the direct asymmetric functionalization of the pyridazine ring. For example, a chiral copper hydride (CuH) complex has been shown to catalyze the enantioselective 1,4-dearomatization of pyridazines via C-C bond formation. This reaction operates directly on the heterocycle, creating a chiral center at the C4 position and yielding highly enantioenriched dihydropyridazine (B8628806) products that can be further derivatized. Another catalytic method involves the enantioselective Minisci-type radical addition to the pyridazine ring, facilitated by a chiral Brønsted acid catalyst, which controls the facial selectivity of the radical attack to create a stereocenter.

A more traditional strategy involves the use of chiral reagents or building blocks that react with a pre-functionalized pyridazine scaffold. For instance, a diformylpyridazine, which can be derived from 2,6-dichloropyridazine, can be reacted with a chiral amine or alcohol, such as methyl lactamate, to form a chiral Schiff base or ether. researchgate.net This method incorporates chirality by attaching a pre-existing chiral moiety to the pyridazine core.

The use of chiral auxiliaries represents another potential pathway. While not extensively documented specifically for 2,6-dichloropyridazine, the principle involves temporarily attaching a chiral auxiliary to a pyridazine derivative to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully employed for related azine heterocycles and is a viable approach for controlling stereochemistry in pyridazine systems. These methods provide access to enantiomerically enriched pyridazine derivatives, which are crucial for the development of stereochemically defined therapeutic agents.

Applications of 2,6 Dichloro Pyridazine and Its Derivatives in Advanced Chemical Synthesis

Utilization as Building Blocks for Complex Organic Molecules

The inherent reactivity of 2,6-dichloro-pyridazine makes it an exceptional scaffold for the construction of more intricate molecular architectures. The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, providing a straightforward pathway for the introduction of various functional groups. This disubstitution capability allows for the stepwise or simultaneous addition of different nucleophiles, leading to a diverse array of substituted pyridazine derivatives.

Research has demonstrated that this compound can readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to yield 2,6-disubstituted pyridazines. The reaction conditions can often be tuned to favor either mono- or di-substitution, offering a degree of control over the final product. For instance, the reaction with primary and secondary amines can lead to the formation of 2,6-diaminopyridazines, which are valuable intermediates in medicinal chemistry.

Furthermore, this compound can undergo C-H functionalization reactions, a modern and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds. This approach allows for the direct modification of the pyridazine ring itself, expanding the possibilities for creating complex molecular frameworks. Additionally, the pyridazine ring can participate in cycloaddition reactions, further extending its utility in the synthesis of novel heterocyclic systems.

The strategic functionalization of the this compound core has been instrumental in the synthesis of a wide range of biologically active molecules and their precursors. The ability to introduce diverse substituents at defined positions on the pyridazine ring is a key advantage in the design and synthesis of new chemical entities with potential therapeutic applications.

Table 1: Examples of Reactions Utilizing this compound as a Building Block

Reaction Type Reagents Product Type
Nucleophilic Aromatic Substitution Amines, Alcohols, Thiols 2,6-Disubstituted Pyridazines
C-H Functionalization Various coupling partners Functionalized Pyridazine Core
Cycloaddition Reactions Dienes, Dienophiles Fused Heterocyclic Systems

Role in Ligand Design for Coordination Chemistry and Catalysis

In the realm of coordination chemistry, the design of ligands is paramount to the development of metal complexes with specific catalytic, electronic, or photophysical properties. Pyridine (B92270) and its derivatives are well-established components of ligands due to the coordinating ability of the nitrogen atom. The incorporation of the pyridazine moiety into ligand structures offers a unique set of electronic and steric properties that can influence the behavior of the resulting metal complexes.

While direct and extensive research on the use of this compound as a primary precursor for ligands in catalysis is not widely documented in the available literature, its potential is evident from the broader context of pyridazine and pyridine chemistry. The two chlorine atoms provide convenient handles for the introduction of coordinating groups through nucleophilic substitution. For example, reaction with chelating amines or phosphines could lead to the formation of bidentate or pincer-type ligands.

The nitrogen atoms of the pyridazine ring itself can also act as coordination sites, potentially leading to the formation of bridging ligands or polynuclear metal complexes. The electronic nature of the pyridazine ring, being more electron-deficient than pyridine, can modulate the electron density at the metal center, thereby influencing the catalytic activity of the complex.

Although specific examples of catalysts derived directly from this compound are not abundant in the reviewed literature, the fundamental reactivity of this compound suggests its viability as a starting material for the synthesis of novel ligands for a variety of catalytic applications, including cross-coupling reactions, oxidation, and polymerization. Further research in this area could unlock new catalytic systems with enhanced performance.

Precursors for Advanced Material Science Applications

The unique structural and electronic features of the pyridazine ring make it an attractive component for the design of advanced materials with tailored optical, electronic, and responsive properties. This compound serves as a valuable starting material for the synthesis of functional molecules that can be incorporated into these materials.

Derivatives of pyridazine have been shown to possess interesting photophysical properties, including fluorescence and phosphorescence. The introduction of chromophoric and auxochromic groups onto the pyridazine scaffold, facilitated by the reactivity of this compound, allows for the tuning of their absorption and emission characteristics. These pyridazine-based fluorophores have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors.

The electron-deficient nature of the pyridazine ring can also be exploited in the design of materials for organic electronics. By combining the pyridazine core with electron-donating moieties, donor-acceptor type molecules can be synthesized. These materials often exhibit intramolecular charge transfer, a property that is crucial for applications in organic photovoltaics (OPVs) and non-linear optics.

The development of functional polymers with specific electronic and physical properties is a major focus of modern materials science. The bifunctional nature of this compound makes it a potential monomer for the synthesis of condensation polymers. For instance, polycondensation with diamines or diols could lead to the formation of polyamides or polyesters containing the pyridazine unit in the polymer backbone.

However, based on the reviewed scientific literature, the application of this compound in the synthesis of polymeric architectures and conjugated systems is not a well-documented area of research. While the synthesis of polymers containing other pyridazine derivatives has been reported, specific examples utilizing the 2,6-dichloro isomer as a monomer are scarce. This represents a potential area for future exploration, where the incorporation of the 2,6-pyridazinediyl unit could impart unique properties to the resulting polymers.

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of specific chemical species. The pyridazine ring, with its two nitrogen atoms, can act as a binding site for metal ions or other analytes. Derivatives of this compound, bearing appropriate functional groups, could therefore be developed as chemosensors.

The design of such sensors would involve the coupling of a pyridazine-based receptor unit to a signaling unit, such as a fluorophore. The binding of an analyte to the receptor would trigger a change in the signal, for example, a change in fluorescence intensity or color.

Despite the potential for this compound derivatives in the development of smart materials and sensors, a thorough review of the current scientific literature indicates that this is an underexplored field. There is a lack of specific research articles detailing the synthesis and application of smart materials or sensors directly derived from this compound. This highlights an opportunity for future research to investigate the potential of this versatile building block in the creation of novel responsive materials.

Intermediates in the Research and Development of Agrochemicals

The pyridazine structural motif is present in a number of commercially successful agrochemicals. Consequently, functionalized pyridazines are important targets in the research and development of new crop protection agents. This compound serves as a key intermediate in the synthesis of more complex pyridazine derivatives that are evaluated for their potential as herbicides, insecticides, and fungicides.

The reactivity of the two chlorine atoms allows for the introduction of a wide range of substituents, enabling the creation of large libraries of compounds for biological screening. The specific nature and position of these substituents can have a profound impact on the biological activity of the final molecule.

In the early stages of agrochemical research, this compound can be used to synthesize novel molecular scaffolds. These scaffolds can then be further elaborated to explore the structure-activity relationships of a particular class of compounds. This iterative process of synthesis and biological testing is fundamental to the discovery of new and effective agrochemicals. It is important to note that the role of this compound in this context is that of a precursor in the research and development phase, and not as a component of the final agrochemical products themselves.

Synthons for Novel Heterocyclic Ring Systems

2,6-Dichloropyridazine serves as a versatile and highly reactive synthon in the construction of a wide array of novel heterocyclic ring systems. Its utility stems from the presence of two reactive chlorine atoms attached to the electron-deficient pyridazine ring. These chlorine atoms act as excellent leaving groups, facilitating sequential or simultaneous nucleophilic substitution reactions. This predictable reactivity allows for the controlled introduction of various functionalities, which can then undergo intramolecular cyclization to form fused or linked heterocyclic structures. The electron-withdrawing nature of the ring nitrogen atoms further activates the C-Cl bonds towards nucleophilic attack, making 2,6-dichloropyridazine an ideal starting material for building complex molecular architectures.

Detailed research has demonstrated its application in synthesizing fused nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. The substitution pattern of the pyridazine ring allows for regioselective functionalization, enabling the synthesis of specific isomers of the target heterocyclic systems.

Formation of Fused Triazolo- and Tetrazolopyridazines

A primary application of 2,6-dichloropyridazine is in the synthesis of fused bicyclic systems through condensation reactions with binucleophiles. For instance, its reaction with acid hydrazides, such as p-chlorobenzoylhydrazine and benzoylhydrazine, leads to the formation of triazolopyridazine derivatives. jofamericanscience.org In this reaction, one chlorine atom is first displaced by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization and dehydration to yield the fused triazole ring.

Similarly, the reaction of 2,6-dichloropyridazine with sodium azide (B81097) results in the formation of a chlorotetrazolopyridazine derivative. jofamericanscience.org This transformation proceeds via a nucleophilic substitution of one chlorine atom by the azide anion, followed by an intramolecular cyclization of the resulting azidopyridazine intermediate to form the stable, fused tetrazole ring. jofamericanscience.org These reactions highlight the role of the dichloropyridazine core as a scaffold for constructing aromatic, five-membered heterocyclic rings fused to the pyridazine nucleus.

Synthesis of Pyridopyridazines

Derivatives of dichloropyridazine are instrumental in building more complex fused systems like pyridopyridazines. Although starting from a related isomer, the synthesis of a dihydroxypyridopyridazine from 4,6-dichloropyridazine-3-carboxylate illustrates the general strategy. mdpi.com The process involves a regioselective nucleophilic substitution, followed by further transformations and a final cyclocondensation step to build the second pyridine ring onto the pyridazine framework. mdpi.comresearchgate.net This approach can be adapted to 2,6-dichloropyridazine, using appropriate synthons to construct the fused pyridine ring, leading to various substituted pyridopyridazine (B8481360) scaffolds.

Radical-Mediated Synthesis of Tetrahydropyridopyridazines

Modern synthetic methods have expanded the utility of 2,6-dichloropyridazine beyond traditional nucleophilic substitution pathways. A notable example is the radical-mediated C-H functionalization to access novel tetrahydropyridopyridazines. nih.gov This process involves reacting 2,6-dichloropyridazine with primary alcohols in the presence of tert-butyl hydroperoxide (t-BuOOH) and titanium(III) chloride (TiCl₃) to introduce an alkoxy group onto the pyridazine ring. A subsequent cyclization step efficiently yields diversely substituted tetrahydropyridopyridazines, which are partially saturated fused heterocyclic systems with multiple functional handles for further chemical modification. nih.gov

The following table summarizes selected synthetic routes from 2,6-dichloropyridazine to novel heterocyclic systems.

Starting MaterialReagent(s)ConditionsResulting Heterocyclic SystemYield
2,6-Dichloropyridazinep-ChlorobenzoylhydrazineAbsolute ethanol, reflux6-Chloro- researchgate.netgoogle.comresearchgate.nettriazolo[4,3-b]pyridazine derivativeNot Specified
2,6-DichloropyridazineBenzoylhydrazineAbsolute ethanol, reflux6-Chloro- researchgate.netgoogle.comresearchgate.nettriazolo[4,3-b]pyridazine derivativeNot Specified
2,6-DichloropyridazineSodium AzideNot Specified6-Chloro- researchgate.netnih.govgoogle.comresearchgate.nettetrazolo[1,5-b]pyridazineNot Specified
2,6-DichloropyridazinePrimary Alcohols, t-BuOOH, TiCl₃Open to airTetrahydropyridopyridazines (after cyclization)Not Specified

Mechanistic Investigations and Computational Studies on 2,6 Dichloro Pyridazine Reactivity

Elucidation of Reaction Mechanisms for Key Transformations (e.g., SNAr, Cross-Coupling)

Nucleophilic Aromatic Substitution (SNAr): The 2,6-dichloropyridazine molecule is highly activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two nitrogen atoms in the pyridazine (B1198779) ring. This effect significantly lowers the electron density at the carbon positions, particularly those bearing the chlorine atoms, making them electrophilic and prone to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition of Nucleophile: A nucleophile attacks one of the carbon atoms attached to a chlorine atom. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring. youtube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the net substitution of a chlorine atom with the incoming nucleophile.

For 2,6-dichloropyridazine, the initial substitution can occur at either the C2 or C6 position. Since the molecule is symmetrical, these positions are electronically and sterically equivalent. However, once the first substitution has occurred, the regioselectivity of a second substitution will be influenced by the electronic properties of the newly introduced substituent. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds with 2,6-dichloropyridazine. researchgate.netnih.gov The general mechanism for these reactions involves a catalytic cycle with a palladium complex. nih.govmit.edu

The catalytic cycle typically includes three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with 2,6-dichloropyridazine, inserting itself into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

A significant challenge in the cross-coupling reactions of 2,6-dichloropyridazine is controlling the selectivity between mono- and di-substitution. Achieving selective mono-substitution is often desired for creating asymmetrical pyridazine derivatives and requires careful optimization of reaction conditions, including the choice of catalyst, ligands, and stoichiometry of the reagents. nih.gov

Spectroscopic Probes for Intermediates and Reaction Pathways

Spectroscopic techniques are indispensable for monitoring the progress of reactions involving 2,6-dichloropyridazine and for identifying transient intermediates, thereby shedding light on reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the starting material, final products, and any stable intermediates. jocpr.com By taking spectra at different time points during a reaction, it is possible to follow the disappearance of reactants and the appearance of products, providing kinetic information.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the functional groups present in the molecules. liberty.edu For instance, the C-Cl stretching vibrations in 2,6-dichloropyridazine can be monitored, and the appearance of new bands corresponding to the substituent introduced can confirm the progress of the reaction.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the pyridazine ring give rise to characteristic UV-Vis absorption bands. Substitution on the ring alters the electronic structure and, consequently, the absorption spectrum. These changes can be used to track the conversion of 2,6-dichloropyridazine to its products. researchgate.net

Time-Resolved Spectroscopy: For detecting short-lived intermediates, such as the Meisenheimer complex in SNAr reactions, time-resolved techniques like time-resolved resonance Raman (TR³) and time-resolved infrared spectroscopy are employed. acs.org These methods can provide structural information about species that exist on timescales from femtoseconds to milliseconds. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, products, and intermediates, helping to confirm their identities. When coupled with techniques like gas or liquid chromatography (GC-MS or LC-MS), it allows for the separation and identification of various components in a reaction mixture. mdpi.com

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 2,6-dichloropyridazine. mdpi.comresearchgate.net These calculations provide deep insights into reaction mechanisms, regioselectivity, and the nature of chemical bonding.

DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack by analyzing various molecular properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.orgnih.gov For 2,6-dichloropyridazine, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The regions of the molecule where the LUMO is localized indicate the most electrophilic centers, which are the most susceptible to nucleophilic attack. In the case of 2,6-dichloropyridazine, the LUMO is expected to have significant contributions from the carbon atoms bonded to the chlorine atoms, confirming their susceptibility to SNAr reactions. researchgate.net

After a mono-substitution, DFT can be used to predict the regioselectivity of a second substitution by calculating the relative energies of the possible products or intermediates. The electronic nature of the first substituent (whether it is electron-donating or electron-withdrawing) will alter the electron distribution in the ring and thus direct the second incoming nucleophile. researchgate.net

A key application of DFT is the mapping of a reaction's potential energy surface. This involves locating the structures of transition states—the high-energy species that connect reactants and products. youtube.comyoutube.com By calculating the energy of reactants, transition states, and products, a complete reaction energy profile can be constructed.

The height of the energy barrier (activation energy) determines the rate of a reaction. Comparing the activation energies for different possible reaction pathways allows chemists to predict which pathway is kinetically favored. For example, in the case of a substituted dichloropyridazine, DFT can calculate the energy barriers for nucleophilic attack at the different available positions, thus explaining the observed regioselectivity. acs.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. openstax.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. semanticscholar.orgresearchgate.net The energy and shape of these orbitals are crucial for understanding chemical reactivity.

NBO Analysis: This method analyzes the delocalization of electrons and interactions between orbitals, providing insight into the stability of the molecule arising from hyperconjugative interactions. researchgate.net

MEP Maps: These maps show the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2,6-dichloropyridazine, MEP maps would show positive potential around the C-Cl bonds, highlighting their electrophilic character. researchgate.net

Calculated Electronic Properties of Pyridazine Derivatives from DFT Studies
CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
3,6-dichloro-4-methylpyridazineB3LYP/6-311++G(d,p)-7.42-1.855.575.11
3,6-dichloropyridazine-4-carboxylic acidB3LYP/6-311++G(d,p)-7.98-2.885.104.60

Data adapted from a computational study on substituted dichloropyridazines, which provides representative values for similar systems. researchgate.net

Molecular Dynamics Simulations of 2,6-Dichloro-pyridazine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govewadirect.com While DFT calculations are excellent for understanding the static electronic properties and reaction pathways of a single molecule, MD simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov

For 2,6-dichloropyridazine systems, MD simulations could be applied in several ways:

Solvation Effects: MD can simulate the interaction of 2,6-dichloropyridazine with solvent molecules, revealing how the solvent structure around the molecule might influence its reactivity. This is particularly relevant for SNAr reactions, where the solvent can affect the stability of the charged Meisenheimer intermediate.

Conformational Analysis: For derivatives of 2,6-dichloropyridazine with flexible substituents, MD simulations can explore the different possible conformations and their relative stabilities, which can be crucial for understanding their biological activity or reactivity.

Interaction with Catalysts: In cross-coupling reactions, MD simulations could model the approach and binding of the 2,6-dichloropyridazine substrate to the palladium catalyst. This can help in understanding the steric and electronic factors that control the catalytic process and could aid in the design of more efficient ligands. researchgate.netbiorxiv.org

Assembly Processes: MD simulations are also used to predict how molecules assemble, which could be relevant for studying the crystal packing of 2,6-dichloropyridazine derivatives or their self-assembly into larger structures. biorxiv.org

While specific MD simulation studies focused solely on 2,6-dichloropyridazine are not extensively reported, the application of these techniques to similar heterocyclic and drug-like molecules is widespread, demonstrating their potential to provide valuable, dynamic insights that complement static quantum chemical calculations. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization of 2,6 Dichloro Pyridazine Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR of derivatives)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-dichloropyridazine derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework, connectivity, and electronic environment of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common 1D experiments. For the parent 2,6-dichloropyridazine, the symmetry of the molecule results in a simplified ¹H NMR spectrum, typically showing a singlet or a narrow multiplet for the two equivalent protons at the C4 and C5 positions. scispace.com The ¹³C NMR spectrum provides distinct signals for the carbon atoms, with the chemical shifts being highly sensitive to the electronic effects of the chlorine and nitrogen atoms. nist.gov

For unsymmetrically substituted derivatives, the proton signals become distinct, and their coupling patterns (spin-spin splitting) reveal which protons are adjacent to one another. Advanced NMR techniques can further enhance signal sensitivity; for instance, Signal Amplification by Reversible Exchange (SABRE) has been used to dramatically improve the NMR signal enhancements for 3,6-dichloropyridazine (B152260). tcichemicals.com

2D NMR techniques are crucial for unambiguously assigning signals in complex derivatives. Experiments such as gDQCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy) establish ¹H-¹H correlations, while gHMQC (gradient Heteronuclear Multiple Quantum Coherence) and gHMBC (gradient Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. mdpi.com Nitrogen-15 (¹⁵N) NMR, often performed using inverse-detected 2D methods like ¹H-¹⁵N HMBC, provides direct insight into the electronic environment of the pyridazine (B1198779) ring nitrogens. mdpi.com

NucleusCompoundSolventChemical Shift (δ, ppm)
¹H2,6-DichloropyridazineCDCl₃~7.56
¹³C2,6-DichloropyridazineDMSO-d₆C3/C6: 153.2, C4/C5: 130.6
¹HPyridazine (parent)CDCl₃H3/H6: ~9.21, H4/H5: ~7.51

Table 1: Representative ¹H and ¹³C NMR chemical shifts for 2,6-Dichloropyridazine and the parent Pyridazine compound. Data sourced from publicly available spectral databases and literature. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. nist.gov This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

This capability stems from the fact that the masses of individual isotopes are not exact integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu, ³⁵Cl = 34.96885 amu). nist.gov By measuring the exact mass of a molecular ion, a unique elemental composition can often be determined. For 2,6-dichloropyridazine (C₄H₂Cl₂N₂), the presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in its identification. HRMS confirms the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₄H₂³⁵Cl₂N₂[M]⁺147.95950
C₄H₂³⁵Cl³⁷ClN₂[M+2]⁺149.95655
C₄H₂³⁷Cl₂N₂[M+4]⁺151.95360

Table 2: Calculated high-resolution masses for the major isotopic peaks of 2,6-Dichloropyridazine. The precise measurement of these masses by HRMS confirms the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. researchgate.net Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

The IR spectrum of 2,6-dichloropyridazine is characterized by absorptions corresponding to the vibrations of the pyridazine ring and the C-Cl bonds. nih.govnfdi4chem.de When 2,6-dichloropyridazine is used as a starting material, IR spectroscopy is invaluable for monitoring the reaction. The disappearance of characteristic reactant peaks and the appearance of new peaks corresponding to the functional groups of the product confirm the chemical transformation. For example, in a substitution reaction where a chlorine atom is replaced by a hydroxyl group, one would observe the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching band (around 1050-1250 cm⁻¹). aalto.fi

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
C=N / C=C (in ring)Stretch1400 - 1600
C-ClStretch600 - 800
O-H (Alcohol/Phenol)Stretch (Broad)3200 - 3600
N-H (Amine)Stretch3300 - 3500
C=O (Carbonyl)Stretch (Strong)1670 - 1780

Table 3: General characteristic IR absorption frequencies for the pyridazine ring and common functional groups found in its derivatives. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Molecules containing π-systems and heteroatoms, known as chromophores, can absorb energy in this region, promoting electrons from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The pyridazine ring in 2,6-dichloropyridazine is a chromophore, exhibiting electronic transitions such as π→π* and n→π*. nfdi4chem.de The wavelength of maximum absorbance (λmax) is sensitive to the molecular structure, particularly the extent of conjugation. Substitution on the pyridazine ring can alter the energy levels of the molecular orbitals, leading to shifts in the λmax. A shift to a longer wavelength (a bathochromic or red shift) often indicates an increase in conjugation, while a shift to a shorter wavelength (a hypsochromic or blue shift) can result from a disruption of the π-system. By comparing the UV-Vis spectra of reactants and products, researchers can gain insight into how a chemical modification has affected the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

While obtaining a suitable single crystal of 2,6-dichloropyridazine itself has proven difficult due to structural disorder, its molecular structure in the gas phase has been determined by electron diffraction. nist.gov This analysis provides key geometric parameters for the core structure. For more complex, solid derivatives of 2,6-dichloropyridazine, single-crystal X-ray diffraction is routinely used to confirm their molecular structure, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. mdpi.com This information is crucial for understanding the compound's physical properties and its interactions in a biological or material context.

Parameter2,6-Dichloropyridazine (Gas-phase)
Bond Length (N-N)1.339 Å
Bond Length (C-N)1.334 Å
Bond Length (C-C)1.373 - 1.377 Å
Bond Length (C-Cl)1.717 Å
Bond Angle (∠NNC)118.6°
Bond Angle (∠NCC)124.6°

Table 4: Selected molecular geometry parameters for 2,6-Dichloropyridazine as determined by gas-phase electron diffraction. nist.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of organic compounds. A sample is pumped through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the stationary phase and a liquid mobile phase. By monitoring a reaction over time, HPLC can track the consumption of 2,6-dichloropyridazine and the formation of products. The purity of the final isolated derivative is typically determined by the presence of a single major peak in the chromatogram. Detectors such as UV-Vis or Diode Array Detectors (DAD) can provide spectral information to aid in peak identification and purity assessment.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The principles are similar to HPLC, but the mobile phase is an inert gas. GC is highly effective for separating isomers and assessing the purity of volatile derivatives of 2,6-dichloropyridazine. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components.

TechniquePrimary ApplicationInformation Obtained
HPLCPurity assessment of non-volatile products; Reaction monitoringQuantitative data (peak area), Retention time, Peak purity (with DAD)
GCPurity assessment of volatile compoundsQuantitative data, Retention time, Separation of isomers
TLCRapid, qualitative reaction monitoringIndication of reactant consumption and product formation

Table 5: Applications of common chromatographic techniques in the analysis of 2,6-Dichloropyridazine reactions.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dichloro-pyridazine, and how can purity be validated?

Methodological Answer:
Microwave-assisted synthesis is a viable method for pyridazine derivatives, as demonstrated for structurally similar compounds like 3,6-dichloropyridazine. This technique reduces reaction time and improves yield compared to conventional heating . For purity assessment, combine analytical techniques:

  • Melting Point (mp): Compare observed mp (e.g., 66–69°C for analogs) with literature values to detect impurities .
  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structure and assess stereochemical purity. For example, distinct aromatic proton splitting patterns can verify substitution patterns .
  • Chromatography: HPLC with UV detection (e.g., 98% purity threshold) ensures minimal byproducts .

Advanced: How can regioselectivity be controlled during mono- or bis-functionalization of this compound?

Methodological Answer:
Regioselectivity challenges arise due to the symmetry of the pyridazine ring. Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., boronate esters) to block specific chlorination sites, enabling selective functionalization at the desired position .
  • Catalytic Systems: Palladium or copper catalysts paired with ligands (e.g., XPhos) can direct cross-coupling reactions (e.g., Suzuki-Miyaura) to one chlorine site. For example, Wunderlich & Knochel (2008) achieved selective mono-functionalization in similar systems by tuning catalyst loading .
  • Stepwise Reactions: Perform sequential substitutions under varying conditions (e.g., temperature, solvent polarity) to isolate intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: 35Cl^{35}Cl-NMR can distinguish between chlorine environments, while 1H^1H-NMR identifies proton environments near substituents. For example, deshielded aromatic protons near electron-withdrawing groups confirm substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns reveal structural motifs (e.g., loss of Cl groups) .
  • X-ray Crystallography: Resolve ambiguous structures by determining bond lengths and angles, particularly for novel derivatives .

Advanced: How can contradictory data in reported physical properties (e.g., melting points) be resolved?

Methodological Answer:
Discrepancies often stem from impurities or polymorphic forms. Address these using:

  • Reproducibility Checks: Replicate synthesis and purification steps (e.g., recrystallization solvents, gradient HPLC) to isolate the pure compound .
  • Statistical Analysis: Apply ANOVA to compare datasets from multiple labs, identifying outliers due to methodological variability .
  • Advanced Characterization: Differential Scanning Calorimetry (DSC) detects polymorphs, while thermogravimetric analysis (TGA) identifies solvent retention affecting mp .

Advanced: What strategies optimize multi-step syntheses of heterocycles using this compound?

Methodological Answer:

  • Modular Design: Use this compound as a bifunctional scaffold. For example, one chlorine site can undergo nucleophilic substitution (e.g., with amines), while the other participates in cross-coupling (e.g., Heck reaction) .
  • Coupling Agents: Employ Buchwald-Hartwig conditions for C–N bond formation or Ullmann coupling for C–O bonds, ensuring compatibility with pyridazine stability .
  • In Situ Monitoring: Use LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Basic: How should researchers design experiments to ensure reproducibility of this compound reactions?

Methodological Answer:

  • Detailed Protocols: Specify reaction parameters (e.g., solvent purity, inert atmosphere, temperature gradients) to minimize variability .
  • Control Experiments: Include blanks and known analogs (e.g., 3,6-dichloropyridazine) to validate reagent activity .
  • Data Transparency: Report yields, characterization data (e.g., NMR shifts), and failure cases to guide troubleshooting .

Advanced: How can computational methods predict reactivity trends in this compound derivatives?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in substitution reactions. For example, calculate activation energies for nucleophilic attack at C2 vs. C6 .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
  • SAR Studies: Use QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with biological activity in drug discovery .

Basic: What safety and handling protocols are essential for this compound?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Refer to SDS sheets for emergency procedures (e.g., spill cleanup with inert adsorbents) .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of chlorine groups .

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